3-Bromo-2,5-dimethoxybenzaldehyde
Overview
Description
3-Bromo-2,5-dimethoxybenzaldehyde is an organic compound . It is also known as 5-Bromoveratraldehyde . The molecular formula of this compound is C9H9BrO3 .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The compound has a molecular weight of 245.073 g/mol . The structure of the compound has been studied using X-ray diffraction and the analysis of the interactions was described by the Hirshfeld surface .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed in various studies . The compound is a solid with a melting point of 63-64 °C .Scientific Research Applications
Nonlinear Optical Properties
- Linear and Nonlinear Optical Responses: 3-Bromo-2,5-dimethoxybenzaldehyde and its derivatives show significant properties in linear and nonlinear optical responses. Studies have found that bromine substitution enhances the nonlinear third-order susceptibility of these compounds, making them promising materials for nonlinear optical (NLO) applications (Aguiar et al., 2022).
Molecular Structure and Reactivity
- Structural and Reactivity Analysis: The impact of bromine substitution on the molecular structure and reactivity of this compound has been a subject of research. It affects the crystalline arrangements and intermolecular interactions, which are crucial for understanding its physical-chemical properties (Borges et al., 2022).
Synthetic Applications in Organic Chemistry
- Intermediate in Drug Discovery: It has been used as an intermediate in drug discovery, particularly in the synthesis of compounds like 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine (Li et al., 2012).
- Friedländer Condensation: The compound is also utilized in Friedländer condensation for the creation of bidentate and tridentate 6-bromoquinoline derivatives, highlighting its versatility in organic synthesis (Hu et al., 2003).
Antioxidant and Cytoprotective Effects
- Oxidative Damage Protection: A related compound, 3-bromo-4,5-dihydroxybenzaldehyde, has shown potential bio-effects on the antioxidant/cytoprotective enzyme heme oxygenase-1 (HO-1) in keratinocytes. This suggests that derivatives of this compound could have potential in skin cell protection and treatment (Ryu et al., 2019).
- Antioxidant Activity: The antioxidant activity of 3-bromo-4,5-dihydroxybenzaldehyde has been studied, indicating its efficacy in scavenging free radicals. This property might be extendable to its derivatives, including this compound (Zonghua, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
3-Bromo-2,5-dimethoxybenzaldehyde is a synthetic compound that is structurally similar to 2C-B , a psychedelic drug of the 2C family . The primary targets of 2C-B are the serotonin (5-HT) receptors , which play a crucial role in regulating mood, anxiety, and cognition among other functions.
Mode of Action
The compound interacts with its targets by binding to the 5-HT receptors . This binding can lead to a variety of changes in the cell, including altered signal transduction pathways and changes in gene expression.
Biochemical Pathways
Based on its structural similarity to 2c-b, it may influence the serotonin pathway . Serotonin is a key neurotransmitter that regulates a wide range of physiological functions, including mood and cognition.
Pharmacokinetics
2c-b, a related compound, has an onset of action of 20–40 minutes when taken orally, an elimination half-life of 248 ± 320 hours, and a duration of action of 4–12 hours depending on the route of administration . These properties may give some indication of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, but direct studies are needed for confirmation.
Biochemical Analysis
Biochemical Properties
3-Bromo-2,5-dimethoxybenzaldehyde exhibits multifaceted mechanisms of action, including the inhibition of tubulin polymerization and the disruption of microtubule dynamics .
Cellular Effects
Its ability to disrupt microtubule dynamics suggests that it may influence cell division and other cellular processes dependent on the cytoskeleton .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of tubulin polymerization, disrupting microtubule dynamics . This could potentially affect a variety of cellular processes, including cell division and intracellular transport .
Metabolic Pathways
Oxidative deamination could potentially result in various metabolites .
Properties
IUPAC Name |
3-bromo-2,5-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-7-3-6(5-11)9(13-2)8(10)4-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIRVMKPXOOBEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359006 | |
Record name | 3-bromo-2,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68216-65-9 | |
Record name | 3-bromo-2,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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